molecular formula C25H25N5O3 B10850079 2-(2-(dimethylamino)-3-phenyl-3,4-dihydroquinazolin-4-yl)-N-(4-nitrobenzyl)acetamide

2-(2-(dimethylamino)-3-phenyl-3,4-dihydroquinazolin-4-yl)-N-(4-nitrobenzyl)acetamide

Cat. No.: B10850079
M. Wt: 443.5 g/mol
InChI Key: HCOLRSVHDDZVKO-UHFFFAOYSA-N
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Description

KYS-05055 is a small molecular compound with the chemical formula C25H25N5O3. It is known for its role as an inhibitor of voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit . This compound has garnered interest due to its potential therapeutic applications, particularly in the field of pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KYS-05055 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The initial step involves the synthesis of a quinazoline derivative through a series of condensation reactions.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of KYS-05055 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Utilizing batch reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: KYS-05055 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the nitro group present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of KYS-05055 with modified functional groups, which can be further explored for different applications.

Scientific Research Applications

KYS-05055 has a wide range of scientific research applications, including:

Mechanism of Action

KYS-05055 exerts its effects by inhibiting voltage-dependent T-type calcium channels, specifically the alpha-1G subunit. This inhibition leads to a reduction in calcium influx, which in turn modulates neuronal excitability and reduces pain signaling . The compound’s mechanism involves binding to the channel and stabilizing it in an inactive state, thereby preventing calcium ions from entering the cell.

Comparison with Similar Compounds

Uniqueness of KYS-05055: KYS-05055 is unique due to its specific targeting of the alpha-1G subunit of T-type calcium channels, which makes it a promising candidate for the development of new analgesic therapies. Its distinct molecular structure and high affinity for the target channel set it apart from other similar compounds.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[(4-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C25H25N5O3/c1-28(2)25-27-22-11-7-6-10-21(22)23(29(25)19-8-4-3-5-9-19)16-24(31)26-17-18-12-14-20(15-13-18)30(32)33/h3-15,23H,16-17H2,1-2H3,(H,26,31)

InChI Key

HCOLRSVHDDZVKO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(N1C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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